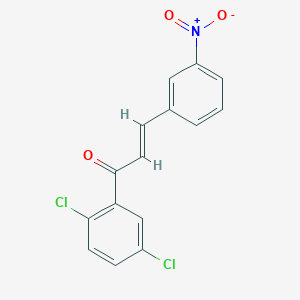

(2E)-1-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,5-dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO3/c16-11-5-6-14(17)13(9-11)15(19)7-4-10-2-1-3-12(8-10)18(20)21/h1-9H/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEUJDLLMCHXQJ-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dichlorobenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different biological activities.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

Medicine: Potential use as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial or cancer cell metabolism.

DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Table 1: Dihedral Angles and Substituent Effects

*Specific crystallographic data for the target compound is unavailable in the provided evidence.

Electronic Properties and Reactivity

Density Functional Theory (DFT) studies on analogous chalcones reveal trends in HOMO-LUMO gaps and charge transfer:

- Target Compound : The electron-withdrawing chloro and nitro groups likely reduce the HOMO-LUMO gap compared to unsubstituted chalcones, enhancing charge transfer properties. A study on (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one showed a HOMO-LUMO gap of ~4.2 eV, correlating with kinetic stability and reactivity .

- Methoxy-Substituted Analogues : Methoxy groups increase electron density, widening the HOMO-LUMO gap. For example, (2E)-1-(biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibits higher antioxidant activity due to improved radical scavenging, linked to its electronic structure .

- Nitro Group Positioning : The 3-nitro substituent in the target compound may induce stronger intramolecular charge transfer compared to 4-nitro derivatives, as seen in (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one .

Table 2: HOMO-LUMO Gaps and Reactivity

*Estimated based on analogous compounds.

Antimicrobial and Antioxidant Profiles:

- Target Compound : While direct data is unavailable, structurally similar chalcones with nitro and chloro groups, such as (2E)-3-(2-chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, show potent antibacterial activity against E. coli (MIC: ~25 µg/mL) .

- Biphenyl Chalcones : Derivatives like (2E)-1-(biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (C5) exhibit DPPH scavenging activity (IC50: 18 µM) and radioprotective effects in E. coli by reducing lipid peroxidation .

- Fluoro/Chloro Hybrids : (2E)-3-(2-chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one demonstrates enhanced antifungal activity due to halogen synergy .

Biological Activity

(2E)-1-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structural features, including two phenyl rings with chlorine and nitro substituents. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

- IUPAC Name : (E)-1-(2,5-dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

- CAS Number : 174314-75-1

- Molecular Formula : C15H9Cl2NO3

- Molecular Weight : 328.14 g/mol

Synthesis

The synthesis of this compound typically involves a Claisen-Schmidt condensation reaction between 2,5-dichlorobenzaldehyde and 3-nitroacetophenone. This reaction is conducted in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent under reflux conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In CLL (Chronic Lymphocytic Leukemia) cell lines, compounds similar to this chalcone demonstrated IC50 values ranging from 0.17–2.69 µM, indicating potent antiproliferative effects .

- The pro-apoptotic effects were confirmed with low toxicity observed in healthy donor peripheral blood mononuclear cells (PBMCs) .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer metabolism.

- DNA Intercalation : It is believed to intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, leading to cell death .

Comparative Analysis

A comparison with other similar compounds reveals that the positioning of the chlorine and nitro groups in this compound significantly influences its reactivity and biological activity:

| Compound Name | Structure | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | Structure | 0.17–2.69 |

| (2E)-1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Structure | 0.20–4.00 |

| (2E)-1-(4-Nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Structure | 0.30–5.00 |

Case Studies

Several case studies have documented the efficacy of chalcones in cancer therapy:

- Study on CLL Cell Lines : A series of nitrostyrenes and related compounds were tested for their cytotoxicity against CLL cell lines, revealing that certain derivatives exhibited IC50 values less than 10 µM and were significantly more potent than traditional chemotherapeutics like fludarabine phosphate .

- Antiproliferative Effects in Solid Tumors : Research indicated that chalcones could modulate tumorigenesis in colon and breast cancers through ROS effects, demonstrating their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-1-(2,5-dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between 2,5-dichloroacetophenone and 3-nitrobenzaldehyde under basic conditions (e.g., NaOH/ethanol). Optimization involves adjusting molar ratios, temperature (typically 60–80°C), and reaction time (4–8 hours). Purity is enhanced using recrystallization with ethanol or column chromatography. Similar protocols for structurally analogous chalcones report yields of 60–75% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Confirm carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and nitro (NO₂) asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .

- ¹H/¹³C NMR : Identify vinyl proton coupling (δ 7.5–8.5 ppm, J = 15–16 Hz for trans-configuration) and aromatic substituents. 2,5-dichlorophenyl protons appear as distinct doublets due to para-substitution .

- HR-MS : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns from chlorine/nitrogen .

Q. How can single-crystal XRD resolve uncertainties in molecular geometry, and what challenges arise during crystallization?

- Methodological Answer : Single-crystal XRD confirms the E-configuration and planar geometry. Crystallization challenges include solvent selection (e.g., DMSO/ethanol mixtures) and polymorphism risks. For similar compounds, monoclinic (P2₁/c) or orthorhombic (Pbca) systems dominate, with unit cell parameters a = 9–12 Å, b = 10–14 Å, c = 23–26 Å .

Advanced Research Questions

Q. How do DFT calculations complement experimental data in analyzing electronic properties and reaction mechanisms?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts bond lengths (C=O: ~1.22 Å, C-Cl: ~1.73 Å), vibrational frequencies, and λmax (UV-Vis). HOMO-LUMO gaps (~3.5–4.5 eV) correlate with charge-transfer interactions involving nitro and chlorophenyl groups. Discrepancies >5% between experimental and theoretical values may indicate solvent effects or crystal packing .

Q. What strategies address contradictions between antimicrobial activity data and computational predictions for this compound?

- Methodological Answer : If experimental MIC values (e.g., 25–50 µg/mL against S. aureus) conflict with QSAR predictions, reevaluate:

- Bioassay conditions : pH, solvent (DMSO vs. aqueous), and inoculum size.

- Epistructural factors : Nitro group orientation may hinder membrane penetration despite favorable logP (~3.0).

- Resistance mechanisms : Efflux pump activity in Gram-negative bacteria .

Q. How do crystallographic studies inform intermolecular interactions and stability under varying conditions?

- Methodological Answer : Packing diagrams reveal π-π stacking (3.5–4.0 Å) between nitrophenyl rings and hydrogen bonding (C–H···O, ~2.8 Å) with carbonyl groups. Thermal stability (TGA/DSC) shows decomposition >200°C, correlating with weak van der Waals forces. Solvent-free crystals exhibit higher melting points (~180°C) .

Q. What advanced techniques validate the compound’s potential as a kinase inhibitor or photosensitizer?

- Methodological Answer :

- Molecular Docking : AutoDock Vina screens against EGFR (PDB: 1M17) or CDK2 (PDB: 1HCL), prioritizing binding energy (< -8 kcal/mol) and hydrogen bonds with active sites.

- Photophysical Analysis : Fluorescence quantum yield (ΦF) and singlet oxygen generation (¹O₂, using DPBF assay) assess photosensitizing potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.